molecular formula C6H14N2O B2565993 2-(Tert-butylamino)acetamide CAS No. 207925-15-3

2-(Tert-butylamino)acetamide

Cat. No.: B2565993
CAS No.: 207925-15-3
M. Wt: 130.191
InChI Key: KFWVHGPZNYEBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylamino)acetamide is a chemical compound with the molecular formula C6H14N2O. It appears as a white, crystalline powder that is soluble in water. This compound is versatile and has several physical, chemical, and biological properties, making it an excellent candidate for various scientific and industrial applications.

Scientific Research Applications

2-(Tert-butylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is a component in the synthesis of various pharmaceuticals, including drugs used to treat benign prostatic hyperplasia and HIV.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety data sheet for a related compound, tert-butylbenzene, indicates that it is a flammable liquid and vapor. It can cause skin irritation and is harmful if swallowed .

Future Directions

Future research directions could include the synthesis of well-defined 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate diblock copolymer, which has been grafted onto mesoporous silica nanoparticles (PTBAEMA-b-PEGMEMA-MSNs) via atom transfer radical polymerization (ATRP) .

Preparation Methods

2-(Tert-butylamino)acetamide can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This reaction is performed under solvent-free conditions at room temperature, yielding N-tert-butyl amides in excellent isolated yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Chemical Reactions Analysis

2-(Tert-butylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo substitution reactions where the tert-butylamino group is replaced by other functional groups.

    Condensation: It can react with carboxylic acids or their derivatives to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and condensing agents like DMAP and DIPEA. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(Tert-butylamino)acetamide can be compared with other similar compounds, such as N-(4-(tert-butylamino)phenyl)acetamide. While both compounds contain the tert-butylamino group, they differ in their structural frameworks and specific applications. This compound is unique due to its versatility and wide range of applications in various fields .

Similar compounds include:

  • N-(4-(tert-butylamino)phenyl)acetamide
  • Other N-tert-butyl amides synthesized via similar methods

Properties

IUPAC Name

2-(tert-butylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWVHGPZNYEBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.